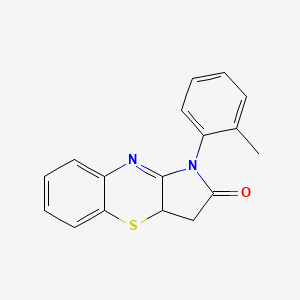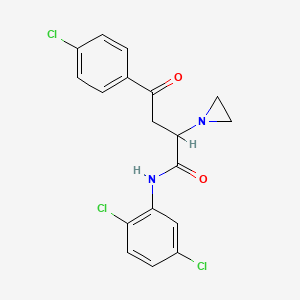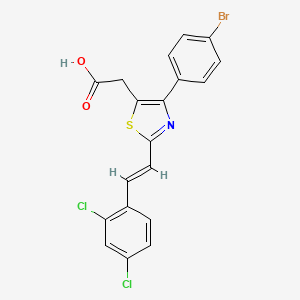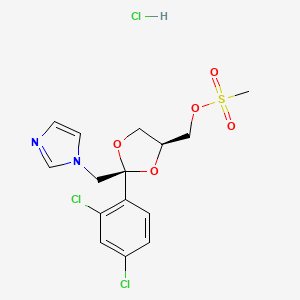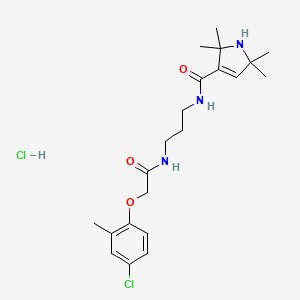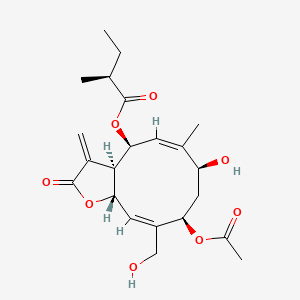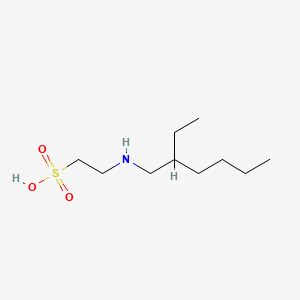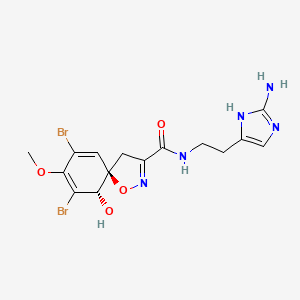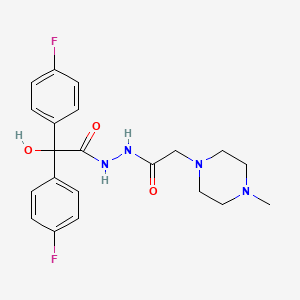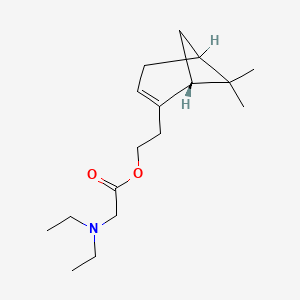
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(311)hept-2-en-2-yl)ethyl ester is a complex organic compound with a unique structure that combines a bicyclic framework with an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic framework, followed by esterification and the introduction of the N,N-diethylglycine moiety. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles replace the ester moiety under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Propiedades
Número CAS |
146086-97-7 |
|---|---|
Fórmula molecular |
C17H29NO2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
2-[(1R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl 2-(diethylamino)acetate |
InChI |
InChI=1S/C17H29NO2/c1-5-18(6-2)12-16(19)20-10-9-13-7-8-14-11-15(13)17(14,3)4/h7,14-15H,5-6,8-12H2,1-4H3/t14?,15-/m0/s1 |
Clave InChI |
JZBAVUGRZMOMBU-LOACHALJSA-N |
SMILES isomérico |
CCN(CC)CC(=O)OCCC1=CCC2C[C@@H]1C2(C)C |
SMILES canónico |
CCN(CC)CC(=O)OCCC1=CCC2CC1C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


